

GPR40 agonist 2 binding site characterization

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Compound of Interest

Compound Name: GPR40 Agonist 2

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An In-depth Technical Guide to the Characterization of GPR40 (FFAR1) Agonist Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus. It is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion from pancreatic β -cells.[1][2][3] Synthetic agonists targeting GPR40 have been developed to harness this mechanism for glycemic control. The pharmacology of GPR40 is complex, with evidence suggesting the existence of multiple distinct allosteric binding sites that can be targeted by different classes of agonists.[4]

This technical guide provides an in-depth overview of the characterization of GPR40 agonist binding sites, using the well-studied partial agonist TAK-875 (Fasiglifam) as a primary example of "Agonist 2." We will also explore other classes of agonists to provide a comprehensive understanding of the multiple ligand binding pockets within the receptor. This guide details the experimental protocols used to elucidate these interactions, presents quantitative binding data, and visualizes the key signaling pathways and experimental workflows.

GPR40 Agonist Binding Sites: A Multi-Site Paradigm

Structural and pharmacological studies have revealed that synthetic GPR40 agonists do not bind to a single, conserved orthosteric site typical for many GPCRs. Instead, they target distinct

allosteric pockets.[5] This has led to the development of different classes of agonists with unique signaling profiles.

- **Partial Agonists (e.g., TAK-875, AMG-837):** These agonists, like TAK-875, bind to an allosteric site located between transmembrane (TM) helices 3, 4, and 5, near the extracellular side. The crystal structure of GPR40 in complex with TAK-875 has confirmed this non-canonical binding mode, suggesting that the ligand likely enters this pocket from the lipid bilayer. These agonists primarily signal through the Gαq pathway.
- **Full Agonists / Ago-PAMs (e.g., AM-1638):** A second class of agonists, often referred to as full agonists or ago-positive allosteric modulators (Ago-PAMs), bind to a different allosteric site. This site is located in a lipid-facing region of the receptor near intracellular loop 2 (ICL2). These agonists can activate both Gαq and Gαs signaling pathways, leading to a more robust physiological response, including the secretion of incretins like GLP-1.

The existence of these multiple sites is supported by radioligand binding studies showing positive cooperativity between different classes of agonists, indicating they can bind to the receptor simultaneously at their distinct sites.

Quantitative Binding Data

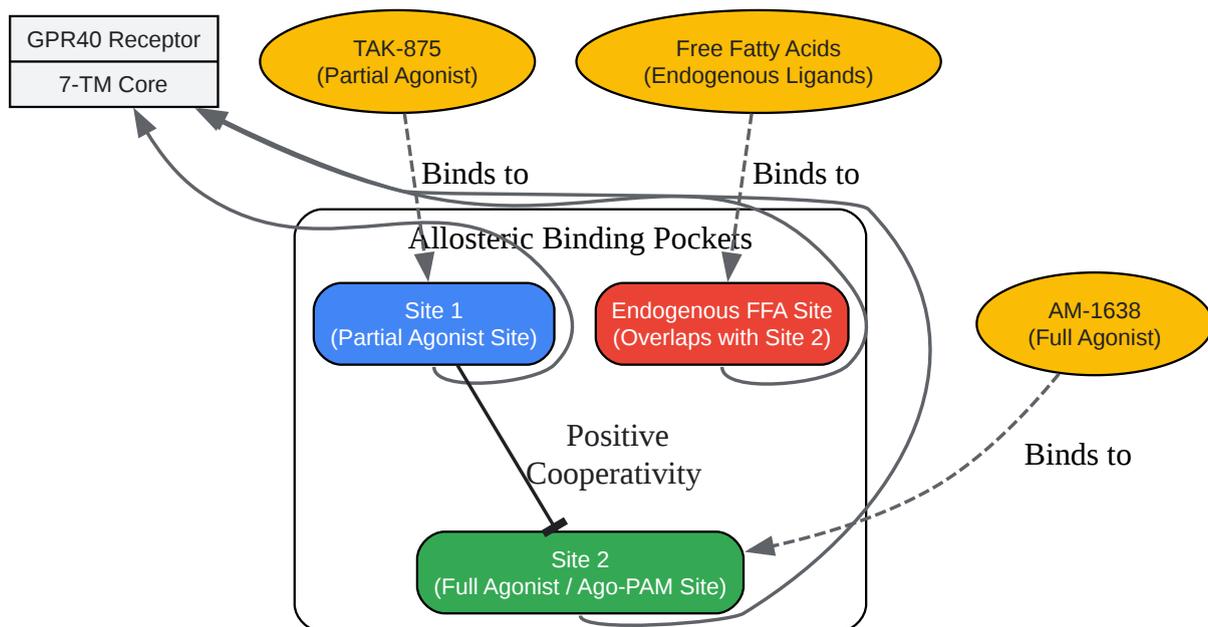
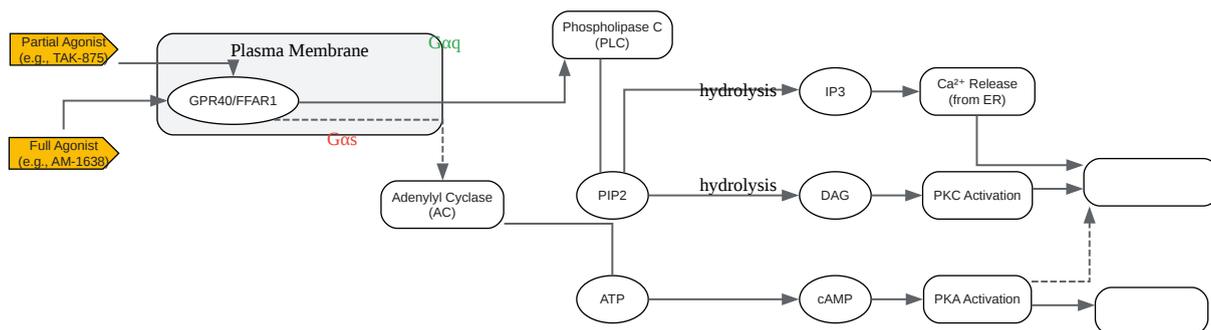
The binding affinities of various agonists to GPR40 are typically determined using radioligand competition binding assays. The table below summarizes key binding and functional parameters for representative GPR40 agonists.

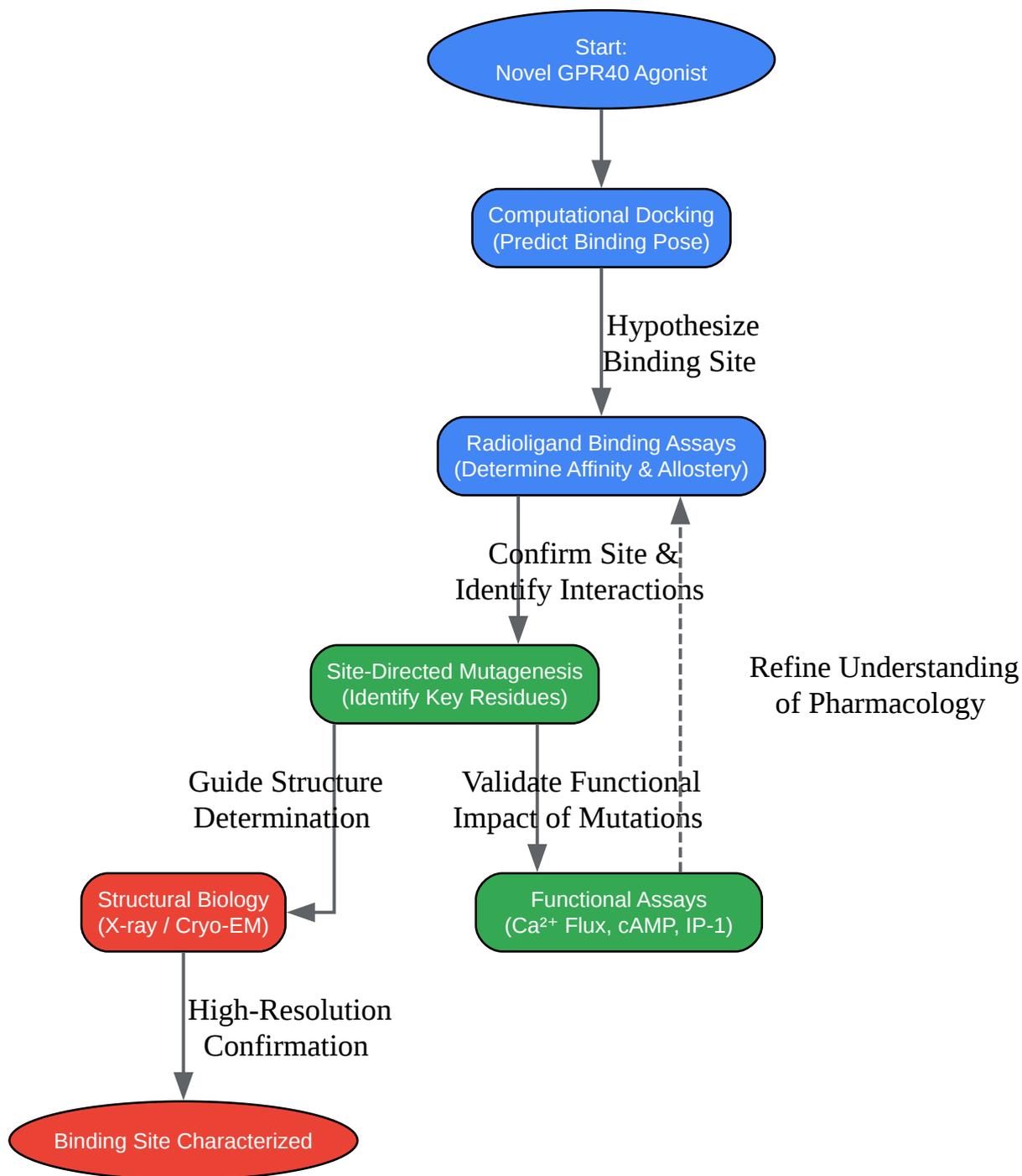
Agonist	Class	Species	Assay Type	Value	Unit	Reference
TAK-875	Partial Agonist	Human	Ki (Binding Affinity)	38	nM	
TAK-875	Partial Agonist	Rat	Ki (Binding Affinity)	140	nM	
TAK-875	Partial Agonist	Human	EC50 (IP Production)	72	nM	
AMG-837	Partial Agonist	Human	EC50 (Ca ²⁺ Flux)	13	nM	
AM-1638	Full Agonist	Human	EC50 (Functional Assay)	2.8	nM	
AM-1638	Full Agonist	Human	EC50 (IP Production)	7.1	nM	

Signaling Pathways & Experimental Workflows

GPR40 Signaling Pathways

GPR40 agonists can induce distinct downstream signaling cascades depending on the binding site they occupy. Partial agonists like TAK-875 primarily activate the Gαq pathway, while full agonists like AM-1638 can activate both Gαq and Gαs pathways.





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